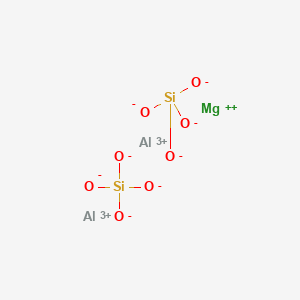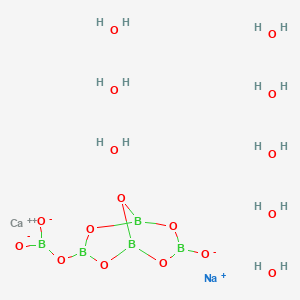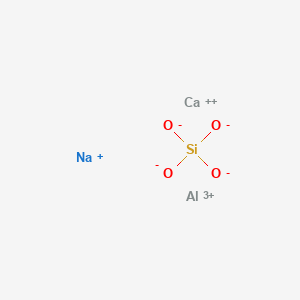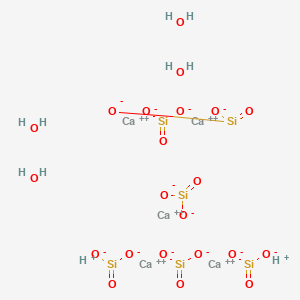
Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- is an organic compound with the molecular formula C5H6F3NO2. This compound is characterized by the presence of a trifluoromethyl group, a dimethylamino group, and a carbonyl group attached to the amide nitrogen. It is a derivative of propanamide and is known for its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Condensation Reaction: : One of the common methods to synthesize propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- involves the condensation of trifluoroacetic acid with N,N-dimethylformamide (DMF) in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
-
Dehydration of Ammonium Salts: : Another method involves the dehydration of ammonium salts of trifluoroacetic acid with dimethylamine. This reaction is carried out under anhydrous conditions and requires a dehydrating agent like phosphorus pentoxide (P2O5).
Industrial Production Methods
Industrial production of propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is typically purified using advanced techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : This compound can be reduced to its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The trifluoromethyl group in propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, organometallic compounds
Major Products Formed
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- has a wide range of applications in scientific research:
-
Chemistry: : It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
-
Biology: : This compound is used in the study of enzyme inhibition and protein-ligand interactions. Its trifluoromethyl group can enhance the binding affinity and specificity of ligands to biological targets.
-
Medicine: : Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- is investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a promising candidate for drug development.
-
Industry: : In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: The parent compound of propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo-, lacking the trifluoromethyl and dimethylamino groups.
N,N-Dimethylpropanamide: Similar structure but without the trifluoromethyl group.
Trifluoroacetamide: Contains the trifluoromethyl group but lacks the dimethylamino group.
Uniqueness
Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- is unique due to the presence of both the trifluoromethyl and dimethylamino groups. These functional groups confer distinct chemical properties, such as increased lipophilicity and reactivity, making it more versatile in various applications compared to its similar compounds.
Propriétés
Numéro CAS |
13081-19-1 |
|---|---|
Formule moléculaire |
C5H6F3NO2 |
Poids moléculaire |
169.10 g/mol |
Nom IUPAC |
3,3,3-trifluoro-N,N-dimethyl-2-oxopropanamide |
InChI |
InChI=1S/C5H6F3NO2/c1-9(2)4(11)3(10)5(6,7)8/h1-2H3 |
Clé InChI |
ZFZKETXKTSGYIM-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C(=O)C(F)(F)F |
SMILES canonique |
CN(C)C(=O)C(=O)C(F)(F)F |
Synonymes |
Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


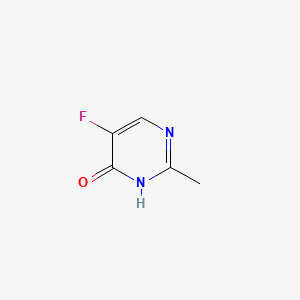
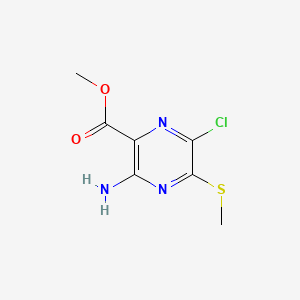
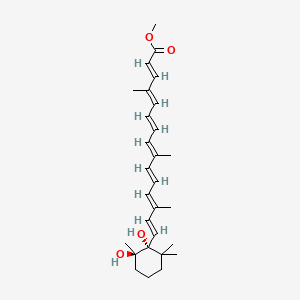
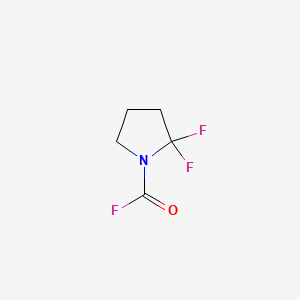
![8-Methyl-2,3-dihydro-1H-imidazo[5,1-c][1,4]oxazin-1-one](/img/structure/B576455.png)
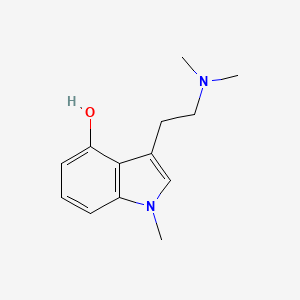
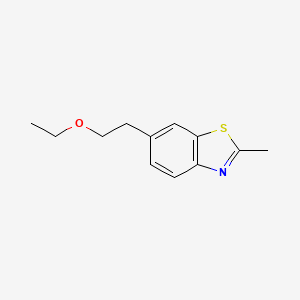
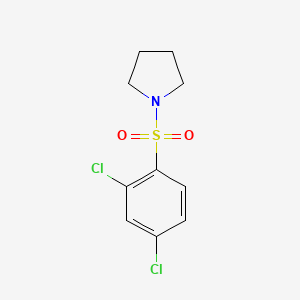
![(3S,6R,11R,12S,15S,16R,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene-8,19-dione](/img/structure/B576462.png)
